

Technical Guide: Physicochemical Properties of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Cyclopentyloxy)-4-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(Cyclopentyloxy)-4-methoxybenzoic acid**, a key intermediate in the synthesis of pharmacologically active compounds such as Roflumilast. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating a typical experimental workflow.

Chemical Identity

Identifier	Value
IUPAC Name	3-(Cyclopentyloxy)-4-methoxybenzoic acid
CAS Number	144036-17-9
Molecular Formula	C ₁₃ H ₁₆ O ₄ [1] [2]
Molecular Weight	236.26 g/mol [1] [2]
Canonical SMILES	COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2 [3]
InChIKey	RVADCQWIQKYXBJ-UHFFFAOYSA-N [1] [3]

Physicochemical Properties

The following table summarizes the available quantitative data for the physicochemical properties of **3-(Cyclopentyloxy)-4-methoxybenzoic acid**. It is important to note that some of these values are predicted and should be confirmed by experimental data.

Property	Value	Source
Melting Point	160-164 °C	[1]
Boiling Point (Predicted)	376.3 ± 22.0 °C	[1]
pKa (Predicted)	4.22 ± 0.10	
Density (Predicted)	1.213 ± 0.06 g/cm ³ (at 20 °C)	[1]
LogP (Predicted)	2.9	[3]
Vapor Pressure (Predicted)	2.48E-06 mmHg at 25°C	[1]
Flash Point (Predicted)	142 °C	[1]
Appearance	White to off-white solid	

Experimental Protocols

While specific experimental protocols for **3-(Cyclopentyloxy)-4-methoxybenzoic acid** are not readily available in the public domain, this section outlines generalized, standard methodologies for determining the key physicochemical properties listed above. These protocols are based on established practices for small organic molecules and benzoic acid derivatives.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample needs to be powdered)

Procedure:

- Sample Preparation: Ensure the **3-(Cyclopentyloxy)-4-methoxybenzoic acid** sample is dry and finely powdered.
- Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
 - For an unknown compound, a preliminary rapid heating rate (10-20 °C/min) can be used to get an approximate melting range.
 - For a more accurate determination, heat the block to a temperature about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.
- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

- pH meter with a combination glass electrode
- Automatic burette or a calibrated manual burette

- Stir plate and stir bar
- Beaker
- Volumetric flasks and pipettes

Reagents:

- **3-(Cyclopentyloxy)-4-methoxybenzoic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
- Potassium chloride (KCl) for maintaining ionic strength
- High-purity water (deionized or distilled)
- pH buffers for calibration (e.g., pH 4.0, 7.0, 10.0)

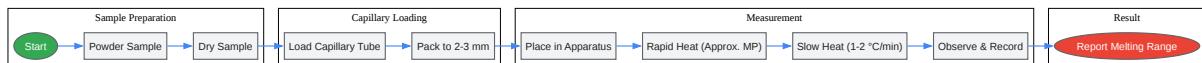
Procedure:

- Calibration: Calibrate the pH meter using standard buffers.
- Sample Preparation: Accurately weigh a known amount of **3-(Cyclopentyloxy)-4-methoxybenzoic acid** and dissolve it in a known volume of a suitable solvent mixture (e.g., water-ethanol, if solubility in pure water is low). Add KCl to maintain a constant ionic strength.
- Titration:
 - Immerse the calibrated pH electrode and the tip of the burette into the sample solution.
 - Stir the solution gently.
 - Add the standardized NaOH solution in small, precise increments.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis:

- Plot the measured pH values against the volume of NaOH added.
- The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the inflection point of the titration curve or by finding the pH at $V/2$, where V is the equivalence volume.

Workflow Visualization

The following diagram illustrates a typical workflow for determining the melting point of **3-(Cyclopentyloxy)-4-methoxybenzoic acid** using the capillary method.



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Melting Point Determination Workflow

Conclusion

This technical guide provides essential physicochemical data and standardized experimental methodologies for **3-(Cyclopentyloxy)-4-methoxybenzoic acid**. The compiled information serves as a foundational resource for scientists engaged in research and development, particularly in the synthesis and characterization of this and related compounds. Adherence to standardized protocols is crucial for obtaining reliable and reproducible data, which is paramount in the fields of chemical synthesis and drug development.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141674#physicochemical-properties-of-3-cyclopentyloxy-4-methoxybenzoic-acid]

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